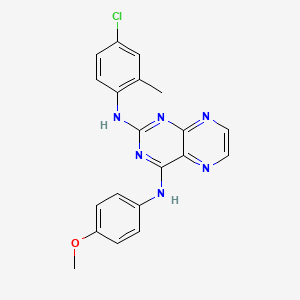
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a useful research compound. Its molecular formula is C20H17ClN6O and its molecular weight is 392.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.
Compound Overview
- Molecular Formula : C20H17ClN6O
- Molecular Weight : 392.85 g/mol
- CAS Number : 946297-48-9
- Purity : Typically around 95%.
Synthesis
The synthesis of this compound generally involves the reaction of 4-chloro-2-methylphenylamine with pteridine-2,4-diamine. The process is typically performed under controlled conditions using solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) at elevated temperatures. This synthetic route allows for the efficient production of the compound while maintaining high purity levels.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes involved in critical cellular processes such as DNA replication and protein synthesis. This inhibition can lead to significant biological effects, including:
- Anticancer Activity : The compound demonstrates potential as an anticancer agent by inducing apoptosis in cancer cells. For instance, similar compounds have shown efficacy in inhibiting cell proliferation and migration in various cancer cell lines .
- Antimicrobial Properties : Research indicates that derivatives of pteridine compounds exhibit antimicrobial activity against a range of pathogens, suggesting that this compound may also possess similar properties.
Case Studies and Research Findings
-
Anticancer Studies :
- A study on related pteridine derivatives revealed that they significantly inhibited cell growth in A431 vulvar epidermal carcinoma cells. The mechanism involved apoptosis induction, with effective concentrations reported as low as 2 nM in vitro .
- Another investigation highlighted the ability of certain pteridine derivatives to penetrate the blood-brain barrier, enhancing their potential as treatments for brain tumors .
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N4-(4-chloro-2-methylphenyl)-N2-methylpteridine-2,4-diamine | Structure | Anticancer, Antimicrobial |
| N4-(4-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine | Structure | Anticancer |
| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Structure | Potent apoptosis inducer |
The unique substitution pattern of this compound contributes to its distinct biological profile compared to similar compounds. This specificity may result in varied reactivity and biological efficacy, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
2-N-(4-chloro-2-methylphenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-11-13(21)3-8-16(12)25-20-26-18-17(22-9-10-23-18)19(27-20)24-14-4-6-15(28-2)7-5-14/h3-11H,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUELRRKPUUBAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














